molecular formula C9H12BrNS B13169746 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

Cat. No.: B13169746
M. Wt: 246.17 g/mol
InChI Key: VAOOPVPGPNANPX-UHFFFAOYSA-N
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Description

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is an organic compound with the molecular formula C9H12BrNS. This compound features a cyclopropyl group, a bromomethyl group, and a thiazole ring, making it a versatile molecule in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiazolidines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Azides, nitriles, and thioethers.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antibacterial and antiviral agent due to the presence of the cyclopropyl group.

    Medicine: Explored for its enzyme inhibition activities, which could lead to the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves the formation of reactive intermediates, such as bromomethyl cyclopropane anions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects such as enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

    Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiazole ring.

    2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the cyclopropyl and bromomethyl groups.

Uniqueness: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biological Activity

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₂BrNS
  • Molecular Weight : 246.17 g/mol
  • CAS Number : 1509368-00-6

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study highlighted that thiazoles possess mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to antibacterial effects .

Antioxidant Properties

Thiazole derivatives have also been evaluated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where thiazoles exhibit varying degrees of effectiveness .

Enzyme Inhibition

One of the notable biological activities of thiazole compounds is their ability to inhibit specific enzymes linked to disease pathways. For example, some thiazoles have been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme that plays a critical role in cancer metabolism. Inhibition of LDH can lead to reduced lactate production and hinder tumor growth in certain cancer cell lines .

Case Study 1: Antibacterial Activity

A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromomethyl substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. Specifically, the compound demonstrated minimal inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
4-Thiazole Derivative5Staphylococcus aureus
4-Thiazole Derivative10Escherichia coli

Case Study 2: Antioxidant Activity

In vitro assays revealed that the thiazole compound exhibited significant antioxidant activity. The DPPH radical scavenging assay showed an IC50 value indicating potent free radical scavenging ability. Additionally, the compound was effective in reducing oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways is crucial for its potential therapeutic effects.
  • Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative damage.
  • Cell Membrane Disruption : Similar thiazole compounds have been shown to interact with bacterial membranes, leading to cell lysis.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3

InChI Key

VAOOPVPGPNANPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CC2)CBr

Origin of Product

United States

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